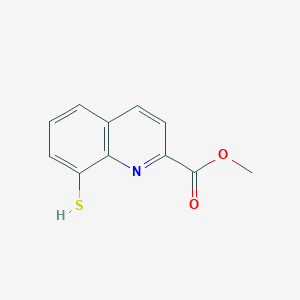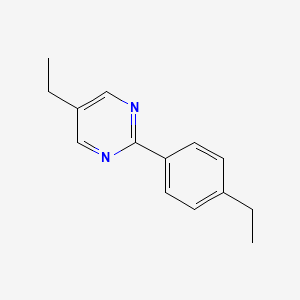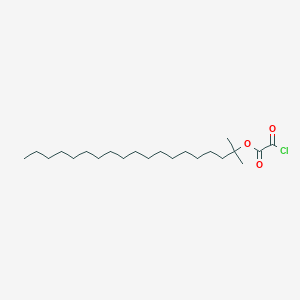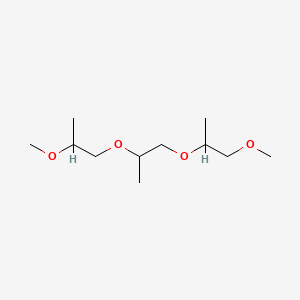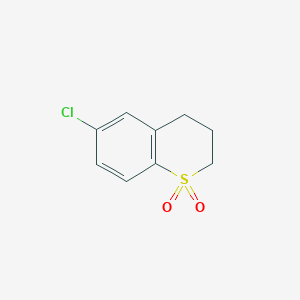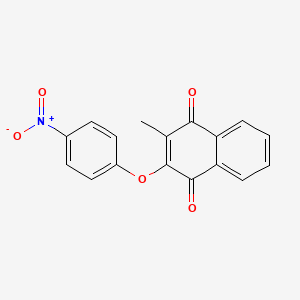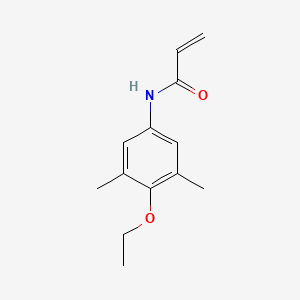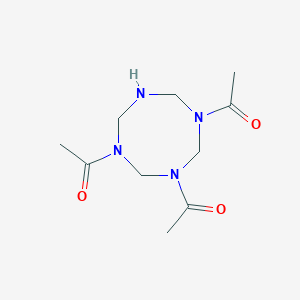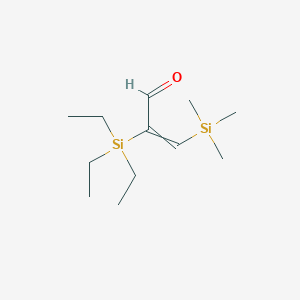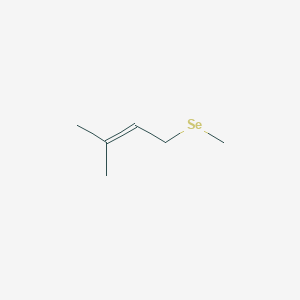
3-Methyl-1-(methylselanyl)but-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(methylselanyl)but-2-ene is an organic compound characterized by the presence of a selenium atom attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylselanyl)but-2-ene can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-en-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the selenium atom on the carbon backbone.
Industrial Production Methods
Industrial production of this compound may involve the large-scale reaction of 3-methylbut-2-en-1-ol with methylselenol using continuous flow reactors. This method ensures a consistent and high-yield production of the compound, which is essential for its application in various industries.
化学反应分析
Types of Reactions
3-Methyl-1-(methylselanyl)but-2-ene undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylselanyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Functionalized butene derivatives with various substituents.
科学研究应用
3-Methyl-1-(methylselanyl)but-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups.
Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of selenium-containing polymers and materials with unique electronic properties.
作用机制
The mechanism by which 3-Methyl-1-(methylselanyl)but-2-ene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Methyl-1-(methylthio)but-2-ene: Contains a sulfur atom instead of selenium.
3-Methyl-1-(methylselanyl)pent-2-ene: Similar structure but with an additional carbon atom in the backbone.
3-Methyl-1-(methylselanyl)but-1-ene: Positional isomer with the double bond at a different location.
Uniqueness
3-Methyl-1-(methylselanyl)but-2-ene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and carbon analogs
属性
CAS 编号 |
92976-68-6 |
|---|---|
分子式 |
C6H12Se |
分子量 |
163.13 g/mol |
IUPAC 名称 |
3-methyl-1-methylselanylbut-2-ene |
InChI |
InChI=1S/C6H12Se/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 |
InChI 键 |
QILGBTCNBCRKOO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC[Se]C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


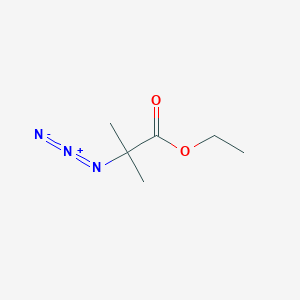
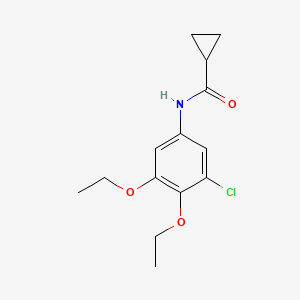
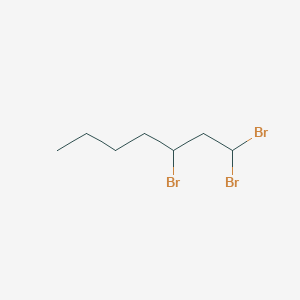
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

